2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds can vary widely depending on the specific structure of the compound .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Electrochemical and Corrosion Inhibition Studies
Synthesized Benzimidazole Derivatives as Corrosion Inhibitors
Research has explored the use of benzimidazole derivatives, which share structural features with the given compound, as effective corrosion inhibitors for steel in acidic environments. These inhibitors show high efficiency, which increases with concentration, and are believed to function through interactions with the metal surface. This application is critical in industrial settings to protect infrastructure and machinery against corrosion (Yadav et al., 2016).
Pharmaceutical Research
Antidepressant Activity
Compounds structurally similar to the given chemical have been synthesized and evaluated for their antidepressant activity. The research indicates potential therapeutic applications for conditions such as depression, highlighting the importance of structural modification in enhancing biological activity and specificity (Kumar et al., 2004).
Antimicrobial and Antituberculosis Activity
Novel Combinatorial Libraries for Antimicrobial Activity
Research into imidazole derivatives and related compounds has led to the development of novel antimicrobial agents. These compounds have been tested against a variety of pathogenic bacteria and fungi, as well as Mycobacterium tuberculosis, showing promising results in combating infectious diseases (Kalaria et al., 2014).
Antioxidant Activity and Synthetic Applications
Synthesis and Evaluation of Antioxidant Activity
Derivatives of the given compound, particularly those incorporating imidazole and phenol groups, have been synthesized and evaluated for their antioxidant properties. Such studies are fundamental in the development of new drugs and materials with potential health benefits, including the prevention of oxidative stress-related diseases (Buravlev et al., 2021).
Catalysis and Material Science
Phenoxyimidazolyl-Salicylaldimine Iron Complexes
The development of metal complexes involving imidazole ligands, similar in function to the query compound, has implications in catalysis and material science. These complexes have been studied for their potential in ethylene reactions, which are key to polymer production and other industrial processes (Yankey et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-phenoxy-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJADVSCJTRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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